molecular formula C13H19NO2 B14927852 [(4-Ethoxy-3-methoxyphenyl)methyl](prop-2-EN-1-YL)amine

[(4-Ethoxy-3-methoxyphenyl)methyl](prop-2-EN-1-YL)amine

Katalognummer: B14927852
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: FFZIJLWVBRMMPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Ethoxy-3-methoxyphenyl)methylamine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.29546 . This compound is characterized by the presence of ethoxy and methoxy groups attached to a phenyl ring, along with a prop-2-en-1-ylamine side chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-3-methoxyphenyl)methylamine typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Ethoxy-3-methoxyphenyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

(4-Ethoxy-3-methoxyphenyl)methylamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (4-Ethoxy-3-methoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. For example, it may inhibit the monoamine oxidase-catalyzed deamination of certain amines .

Vergleich Mit ähnlichen Verbindungen

(4-Ethoxy-3-methoxyphenyl)methylamine can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C13H19NO2/c1-4-8-14-10-11-6-7-12(16-5-2)13(9-11)15-3/h4,6-7,9,14H,1,5,8,10H2,2-3H3

InChI-Schlüssel

FFZIJLWVBRMMPK-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)CNCC=C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.